(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. The Boc group serves as a protective moiety for the amine during synthetic processes, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for biaryl bond formation . The methyl ester enhances solubility in organic solvents, facilitating purification and handling. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors and boron neutron capture therapy (BNCT) agents .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJASWLLYAZIA-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335030-24-5 | |
| Record name | methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H30BNO6
- Molecular Weight : 391.3 g/mol
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
The compound's mechanism of action is primarily linked to its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a crucial enzyme involved in various cellular processes including metabolism and cell survival. Inhibition of this enzyme has been associated with anti-inflammatory effects and neuroprotective properties.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced models. This suggests its potential utility in treating inflammatory diseases.
| Parameter | Result |
|---|---|
| Cytokine Inhibition | IL-6 and TNF-α reduction |
| NO Production | Significantly reduced |
| Model Used | LPS-induced inflammation |
Cytotoxicity Studies
Cytotoxicity assessments were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound exhibited low cytotoxicity across a range of concentrations (0.1 to 100 µM), indicating a favorable safety profile for further development.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT-22 | >100 | No significant cytotoxicity |
| BV-2 | >10 | Minimal effects on cell viability |
Case Studies
-
Neuroprotection in Alzheimer's Disease Models :
A study investigated the neuroprotective effects of GSK-3β inhibitors similar to the compound in Alzheimer's disease models. The results indicated that these inhibitors could prevent neuronal death and promote cognitive function recovery. -
Inflammatory Response Modulation :
Another study highlighted the compound's ability to modulate inflammatory responses in microglial cells. The findings suggested that it could serve as a therapeutic agent for neuroinflammatory disorders.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a family of Boc-protected amino acid esters with aromatic boronate or halogen substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Boronate vs. Halogen Substituents: The target compound’s boronate group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodinated analogs () are suited for nucleophilic substitution or radiopharmaceutical labeling .
- Steric and Electronic Effects: The 4,4,5,5-tetramethyl-dioxaborolane group enhances stability and lipophilicity compared to unsubstituted phenyl rings, improving membrane permeability in drug candidates .
- Ester vs. Carboxylic Acid: Methyl esters (target compound, ) offer better solubility in organic solvents than free acids (), simplifying synthetic workflows .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing (R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves coupling a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a pinacol boronate-substituted aryl halide using Pd catalysts (e.g., PdCl₂(dppf)) and bases like Na₂CO₃ in polar aprotic solvents (e.g., DMF or DME) . For example, evidence from a multi-step synthesis of similar boronate esters highlights the use of allylation and reductive amination steps under controlled temperatures (−78°C to RT) .
Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the Boc-protected amine, methyl ester, and boronate moieties. For instance, a δ ~1.50 ppm singlet in ¹H NMR corresponds to the Boc group’s tert-butyl protons .
- LC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ peaks) and detect intermediates. Evidence shows LC-MS data with fragmentation patterns (e.g., loss of Boc or pinacol groups) .
- Optical Rotation : Specific rotation ([α]D) measurements validate the (R)-configuration, as seen in similar chiral amino acid derivatives .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Drug Discovery : Acts as a boronate-containing intermediate for synthesizing protease inhibitors or kinase-targeting molecules via Suzuki coupling .
- Peptide Modification : The Boc-protected amino acid ester is used to introduce boronate handles into peptides for studying protein-ligand interactions .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst loading) influence the yield and stereoselectivity of the Suzuki coupling step?
- Experimental Insights :
- Solvent Effects : DME or THF enhances Pd catalyst activity compared to DMF, reducing side reactions .
- Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ at 0.5–1 mol% loadings balances cost and efficiency, with higher loadings (7 equiv) accelerating allylation steps .
- Temperature Control : Low temperatures (−78°C) minimize racemization in chiral intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
